2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine

Description

Structural Analysis of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine

Molecular Architecture and Stereochemical Features

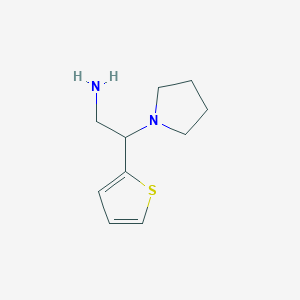

The molecular formula of 2-pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is C₁₀H₁₆N₂S , with a molar mass of 196.31 g/mol. The structure features a pyrrolidine ring (a five-membered saturated nitrogen heterocycle) linked via a methylene bridge to a thiophene ring (a five-membered aromatic sulfur heterocycle). The ethylamine side chain extends from the central carbon, creating a chiral center.

The SMILES notation (C1CCN(C1)C(CN)C2=CC=CS2) highlights the connectivity:

- Pyrrolidine ring:

C1CCN(C1) - Central chiral carbon:

C(CN) - Thiophene ring:

C2=CC=CS2

Stereochemical considerations arise from the non-planar pyrrolidine ring, which exhibits pseudorotation —a dynamic conformational change allowing the molecule to adopt multiple puckered states. This flexibility influences intermolecular interactions, particularly in biological systems where enantioselective binding is critical. The thiophene ring’s aromaticity contributes to π-π stacking potential, while the ethylamine group enables hydrogen bonding.

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₆N₂S | |

| SMILES | C1CCN(C1)C(CN)C2=CC=CS2 | |

| InChIKey | ARMCXCSVTGOSHX-UHFFFAOYSA-N | |

| Chiral Centers | 1 |

Computational Modeling of Electronic Configuration

Density Functional Theory (DFT) studies reveal critical electronic properties. The HOMO-LUMO gap (ΔE = -0.08657 eV) indicates high chemical reactivity, consistent with analogous pyrrolidine-thiophene hybrids. The HOMO is localized on the sulfur atom and pyrrolidine nitrogen, while the LUMO spans the thiophene ring and adjacent methylene groups, suggesting preferential sites for electrophilic and nucleophilic attacks.

Dipole moments further illuminate charge distribution:

The increased dipole moment in the excited state underscores polarization during electronic transitions, relevant to photophysical applications such as fluorescence.

Table 2: Electronic Properties from DFT Studies

| Parameter | Value (eV or Debye) | Source |

|---|---|---|

| HOMO Energy | -0.26751 | |

| LUMO Energy | -0.18094 | |

| HOMO-LUMO Gap (ΔE) | -0.08657 | |

| Ground-State Dipole Moment | 6.89 D |

Comparative Analysis with Pyrrolidine-Thiophene Hybrid Analogues

Comparative studies highlight distinct structural and electronic differences between 2-pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine and its analogues:

Piperidine vs. Pyrrolidine Derivatives

Thiophene Positioning

Biological Relevance

Table 3: Comparative Electronic Properties

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | -0.26751 | -0.18094 | -0.08657 |

| Piperidine-thiophene analogue | -0.245 | -0.125 | -0.12 |

| Thiophene-3-yl derivative | -0.271 | -0.183 | -0.088 |

Properties

IUPAC Name |

2-pyrrolidin-1-yl-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c11-8-9(10-4-3-7-13-10)12-5-1-2-6-12/h3-4,7,9H,1-2,5-6,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLMJMYZCMEADV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CN)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395682 | |

| Record name | 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142919-86-6 | |

| Record name | 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine typically involves the reaction of pyrrolidine with a thiophene derivative under controlled conditions. One common method involves the use of a base to deprotonate the pyrrolidine, followed by nucleophilic substitution with a thiophene derivative . The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Pharmacological Applications

Serotonergic Activity:

Research indicates that derivatives of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine exhibit strong affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is crucial in the treatment of various psychiatric disorders including anxiety, depression, and obsessive-compulsive disorder. The selectivity of these compounds suggests they may offer therapeutic benefits with fewer side effects compared to existing treatments like Buspirone .

Anticancer Potential:

Studies have highlighted the potential of thiophene derivatives, including 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine, as anti-cancer agents. These compounds have shown efficacy in inhibiting tumor growth and proliferation in various cancer cell lines. For instance, certain analogs have been identified as potent inhibitors against specific cancer types, suggesting a promising avenue for drug development .

Synthetic Applications

Building Blocks in Organic Synthesis:

The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions leading to the formation of complex molecules. For example, it can be used in the synthesis of biologically active compounds such as g-secretase inhibitors and antagonists for various receptors .

Cascade Reactions:

Recent studies have explored the use of pyrrolidine derivatives in cascade reactions to synthesize more complex structures efficiently. This method not only enhances yield but also simplifies the synthetic pathway, making it an attractive option for chemists looking to develop new compounds quickly .

Case Studies

Case Study 1: Antidepressant Properties

A study investigating the antidepressant properties of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine found that it significantly reduced depressive-like behaviors in animal models. The mechanism was linked to its action on serotonergic pathways, demonstrating its potential as a novel antidepressant agent .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines treated with thiophene derivatives showed marked inhibition of cell proliferation and induction of apoptosis. These findings suggest that 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine could be developed into a therapeutic agent for specific cancers, warranting further investigation into its mechanisms of action and efficacy in vivo .

Data Tables

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Pharmacology | Antidepressant properties | Significant reduction in depressive behaviors |

| Cancer Research | Anticancer activity | Inhibition of proliferation in cancer cell lines |

| Organic Synthesis | Building block for biologically active compounds | Versatile use in cascade reactions |

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through the modulation of signaling pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine:

Functional and Pharmacological Comparisons

- Pyrrolidine vs. Azepane’s larger ring size may reduce conformational flexibility compared to pyrrolidine .

- Amine Group Modifications : The dimethyl variant (N1,N1-dimethyl-1-(2-thienyl)-1,2-ethanediamine) has a lower molecular weight and reduced steric hindrance, which could enhance binding to amine receptors but decrease metabolic resistance .

- Thiophene Role : The thiophene moiety in all compounds enables π-π stacking interactions, critical for binding to aromatic residues in biological targets. However, its position and substitution pattern (e.g., in 4-thiophen-2-yl-1H-pyrazol-5-amine, CAS 91447-40-4) influence solubility and selectivity .

Biological Activity

2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is a compound characterized by its unique structural features, including a pyrrolidine ring and a thiophene moiety. This compound, with the molecular formula and a molecular weight of 196.31 g/mol, has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections will explore its biological activity, synthesis methods, and potential applications based on diverse research findings.

The synthesis of 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine typically involves the reaction of pyrrolidine with thiophene derivatives under controlled conditions. Common methods include:

- Nucleophilic Substitution : Deprotonation of pyrrolidine followed by substitution with thiophene derivatives.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield dihydrothiophene derivatives.

Biological Activity Overview

Research indicates that 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine exhibits various biological activities, particularly in relation to its interaction with neurotransmitter receptors and other molecular targets.

Binding Affinity Studies

Studies have focused on the compound's binding affinity with various biological targets, particularly receptors involved in neurotransmission. These interactions are crucial for understanding the compound's potential therapeutic roles.

Antimicrobial and Anticancer Properties

Preliminary investigations suggest that 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine may possess antimicrobial and anticancer properties. For instance, it has been explored for its cytotoxic effects against tumor cell lines, indicating potential as an anticancer agent .

The precise mechanism of action for 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is not fully elucidated; however, it is believed to modulate signaling pathways through interactions with specific enzymes and receptors. This modulation may lead to alterations in cellular responses that could be beneficial in therapeutic contexts .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Anticancer Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells .

- Neurotransmitter Interaction : Investigations into its binding affinity suggest that it may act on serotonin receptors, which could have implications for mood disorders.

Applications in Drug Development

Given its promising biological activities, 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine is being explored as a lead compound in drug development. Its unique structure may allow for modifications that enhance its efficacy against specific diseases, including cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Pyrrolidin-1-yl-2-thiophen-2-yl-ethylamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reductive amination of 2-thiophen-2-yl-acetaldehyde with pyrrolidine under hydrogenation (e.g., using NaBH4 or H2/Pd-C) is a common route. Reaction conditions such as solvent polarity (e.g., methanol vs. THF), temperature (25–60°C), and stoichiometric ratios (amine:aldehyde = 1:1.2) critically impact yield. Impurities like unreacted aldehydes or secondary amines may form if pH or temperature is poorly controlled .

- Analytical Validation : Post-synthesis, LC-MS or GC-MS should confirm product identity, while titration or NMR quantifies residual reactants .

Q. What analytical techniques are recommended for characterizing the structural purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves structural features (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrrolidine CH2 groups at δ 1.5–2.5 ppm). Integration ratios verify substituent positions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Gradient elution (water:acetonitrile, 0.1% TFA) separates polar byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion ([M+H]+) and fragments (e.g., loss of pyrrolidine or thiophene moieties) .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and selectivity in the synthesis of this compound?

- Methodological Answer :

- Reaction Path Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map energy barriers for intermediates, such as imine formation during reductive amination. Solvent effects are modeled via COSMO-RS .

- Transition State Analysis : IRC (Intrinsic Reaction Coordinate) simulations identify competing pathways (e.g., over-alkylation vs. desired product) .

- Machine Learning : Training datasets of analogous reactions (e.g., thiophene-containing amines) predict optimal catalysts or solvent systems using tools like ICReDD’s reaction condition recommender .

Q. How should researchers address contradictory data regarding the compound's stability under varying pH conditions?

- Methodological Answer :

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) across pH 1–13. Monitor decomposition via HPLC-MS to identify pH-sensitive functional groups (e.g., amine protonation at low pH) .

- Kinetic Modeling : Use Arrhenius plots to extrapolate degradation rates at different temperatures. For example, pseudo-first-order kinetics may reveal thiophene ring oxidation as a major degradation pathway .

- Mechanistic Clarification : Isotope-labeling (e.g., deuterated pyrrolidine) combined with 2D NMR (COSY, HSQC) traces bond cleavage sites during hydrolysis .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10) + 0.1% diethylamine. Adjust flow rate (0.5–1.0 mL/min) to resolve enantiomers .

- Dynamic Kinetic Resolution : Catalytic asymmetric synthesis (e.g., chiral Ru or Rh complexes) directs enantioselective formation. Monitor ee (enantiomeric excess) via circular dichroism (CD) .

- Crystallization : Screen chiral co-crystals (e.g., tartaric acid derivatives) to isolate enantiopure forms. X-ray diffraction confirms absolute configuration .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Adjust for variables like cell line heterogeneity or assay protocols .

- Dose-Response Reproducibility : Repeat assays under standardized conditions (e.g., fixed incubation time, serum-free media). Use orthogonal assays (e.g., fluorescence vs. luminescence) to confirm target engagement .

- Structural Confirmation : Verify compound identity in conflicting studies via cross-lab NMR or HR-MS to rule out batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.